7-Chlorothieno[2,3-c]pyridine
Overview
Description
7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of thieno[2,3-c]pyridine, where a chlorine atom is substituted at the 7th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Mode of Action
It is a synthetic intermediate, which suggests it may be used in the synthesis of other compounds . The interaction with its targets and the resulting changes are subject to the specific context of its use.
Biochemical Pathways
As a synthetic intermediate, it may be involved in various biochemical reactions depending on the specific compounds it is used to synthesize .
Result of Action
As a synthetic intermediate, its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Chlorothieno[2,3-c]pyridine. For instance, storage conditions such as temperature can affect its stability .
Biochemical Analysis
Biochemical Properties
It is known that it is a synthetic intermediate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the course of its synthesis or degradation. The nature of these interactions would depend on the specific biochemical reactions in which 7-Chlorothieno[2,3-c]pyridine is involved.
Molecular Mechanism
As a synthetic intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chlorothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with ammonium acetate. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atom in the pyridine ring can undergo reduction to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-c]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines.
Scientific Research Applications
7-Chlorothieno[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-Chlorothieno[3,2-b]pyridine
- 2-Chlorothieno[2,3-d]pyrimidine
- Thieno[2,3-c]pyridine derivatives
Uniqueness
7-Chlorothieno[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
7-chlorothieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHLEPHFARWKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579336 | |
Record name | 7-Chlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-58-5 | |
Record name | 7-Chlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chlorothieno[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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